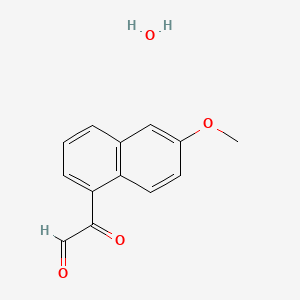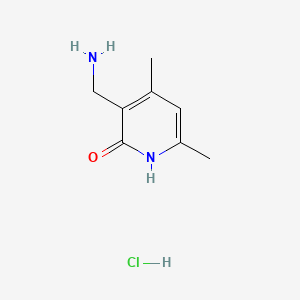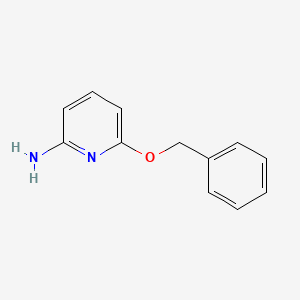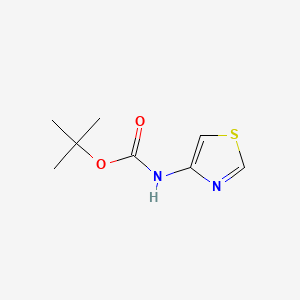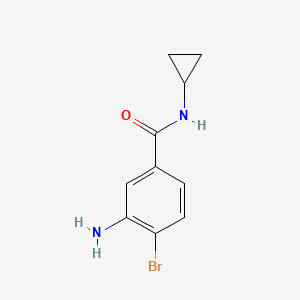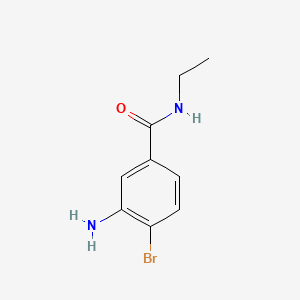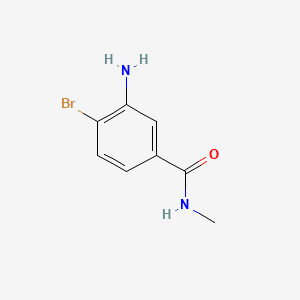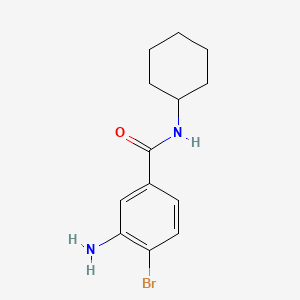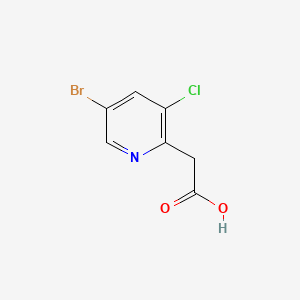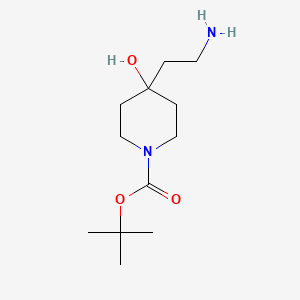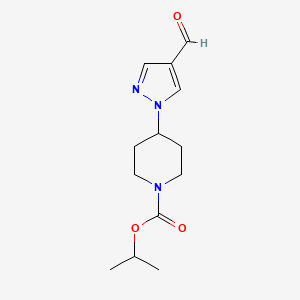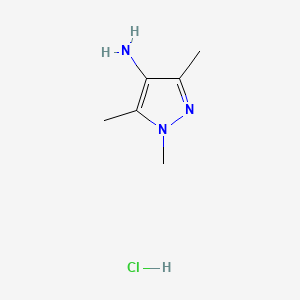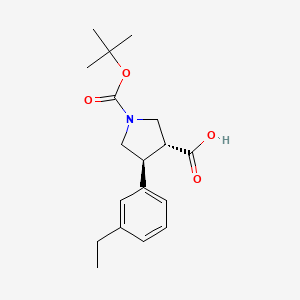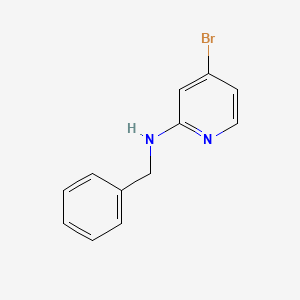
N-ベンジル-4-ブロモピリジン-2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-4-bromopyridin-2-amine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a benzyl group attached to the nitrogen atom of 4-bromopyridin-2-amine
科学的研究の応用
N-Benzyl-4-bromopyridin-2-amine has several applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-bromopyridin-2-amine typically involves a two-step process:
Synthesis of 4-bromopyridin-2-amine: This can be achieved through the bromination of 2-aminopyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
N-Benzylation of 4-bromopyridin-2-amine: The second step involves the reaction of 4-bromopyridin-2-amine with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form N-Benzyl-4-bromopyridin-2-amine.
Industrial Production Methods
While specific industrial production methods for N-Benzyl-4-bromopyridin-2-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.
化学反応の分析
Types of Reactions
N-Benzyl-4-bromopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Reductive Amination: The compound can participate in reductive amination reactions to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Catalysts like palladium or copper may be used to facilitate the reaction.
Reductive Amination: Reagents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include various substituted pyridines.
Reductive Amination: The major products are secondary or tertiary amines with different alkyl groups attached to the nitrogen atom.
作用機序
The mechanism of action of N-Benzyl-4-bromopyridin-2-amine involves its interaction with specific molecular targets. The benzyl group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Amino-5-bromopyridine: Another brominated pyridine with similar reactivity but different substitution patterns.
2-Amino-4-bromopyridine: Similar structure but with the bromine atom at a different position.
2-Amino-5-chloropyridine: A chlorinated analog with different reactivity due to the presence of chlorine instead of bromine.
Uniqueness
N-Benzyl-4-bromopyridin-2-amine is unique due to the presence of both a benzyl group and a bromine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
特性
IUPAC Name |
N-benzyl-4-bromopyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEGLLHKFHOOBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682477 |
Source


|
| Record name | N-Benzyl-4-bromopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209457-90-8 |
Source


|
| Record name | N-Benzyl-4-bromopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
